N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound with a complex structure that includes a brominated aromatic ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine typically involves multi-step organic reactions. One common method includes the bromination of a methylphenyl precursor followed by the introduction of the oxolane ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-methylphenyl)-2-methylbenzamide
- N-(3-Bromo-4-methylphenyl)-2-methylphenylamine
Uniqueness
N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine stands out due to the presence of the oxolane ring, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
GMUMOAZAAXDBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
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